

# The Synthesis and Characterization of 2-Phenylpropyl Acetate: A Technical Guide

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## Compound of Interest

Compound Name: *2-Phenylpropyl acetate*

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## Abstract

This technical guide provides a comprehensive overview of the historical research, discovery, and synthetic methodologies for **2-phenylpropyl acetate**, also known as (2-methyl-2-phenylpropyl) acetate or neophyl acetate. While a definitive first discovery remains elusive in readily available literature, early patents indicate its synthesis and utility dating back to at least the 1960s. This document details key synthetic routes, including Friedel-Crafts alkylation, Fischer esterification, and acylation of the corresponding alcohol, complete with experimental protocols. A summary of its known physical, chemical, and spectroscopic properties is also presented. Notably, there is a significant lack of public domain research on the specific biological activities or signaling pathways associated with **2-phenylpropyl acetate**, with its primary applications being in the fragrance industry and as a chemical intermediate in the synthesis of pharmaceuticals like Fexofenadine.

## Historical Context and Discovery

The precise origin and first synthesis of **2-phenylpropyl acetate** are not well-documented in peer-reviewed scientific literature. However, its preparation is described in patents dating back several decades, suggesting its discovery and initial use were likely within an industrial research and development context. For instance, U.S. Patent 3,378,578, filed in the 1960s, describes methods for the synthesis of esters, including structures analogous to **2-phenylpropyl acetate**, through processes like the reaction of an olefin with a carboxylic acid in

the presence of an acidic catalyst. Later patents, such as CN101823958A, provide more refined and detailed procedures for its synthesis, highlighting its ongoing relevance as a synthetic intermediate.<sup>[1]</sup> Its primary historical and current applications are as a fragrance component and as a key building block in the synthesis of more complex molecules, such as the antihistamine Fexofenadine. The compound has also been submitted to the National Cancer Institute for testing, though the results of these evaluations are not widely published.<sup>[2]</sup>

## Physicochemical and Spectroscopic Data

**2-Phenylpropyl acetate** is a colorless liquid with a characteristic sweet, fruity odor.<sup>[3]</sup> A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of **2-Phenylpropyl Acetate**

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>2</sub>	[2][4][5]
Molecular Weight	192.25 g/mol	[2][4][5]
CAS Number	18755-52-7	[2][4][5]
Appearance	Colorless liquid	[3]
Boiling Point	256.8 °C at 760 mmHg	[4]
Density	~0.998 g/cm <sup>3</sup>	[4]
Refractive Index	~1.489	[6]
Flash Point	100.8 °C	[4]
Solubility	Insoluble in water; soluble in organic solvents and alcohols.	

A compilation of available spectroscopic data for the characterization of **2-phenylpropyl acetate** is presented in Table 2.

Table 2: Spectroscopic Data for **2-Phenylpropyl Acetate**

Technique	Observed Peaks and Assignments	Reference(s)
<sup>1</sup> H NMR	Predicted shifts: ~7.2-7.4 ppm (m, 5H, Ar-H), ~2.0 ppm (s, 3H, -COCH <sub>3</sub> ), Methylene and methyl protons of the propyl group would also be present.	[2]
<sup>13</sup> C NMR	No specific peak assignments readily available in searched literature.	
IR Spectroscopy	Characteristic ester carbonyl (C=O) stretch expected around 1735 cm <sup>-1</sup> . C-O stretching and aromatic C-H stretching would also be present.	
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ): m/z = 192. Expected fragments: m/z = 133 ([M - OAc] <sup>+</sup> ), m/z = 91 (benzyl cation), m/z = 43 (acetyl cation).	[2]

## Synthetic Methodologies and Experimental Protocols

Several synthetic routes to **2-phenylpropyl acetate** have been developed. The most prominent methods are detailed below.

### Friedel-Crafts Alkylation

This method involves the reaction of an aromatic compound, such as benzene, with an alkylating agent in the presence of a Lewis acid catalyst. A common route utilizes methallyl acetate as the alkylating agent and aluminum trichloride as the catalyst.



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